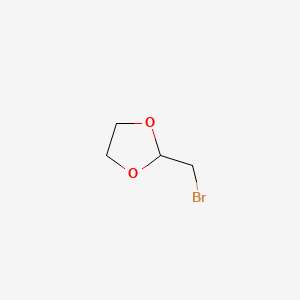

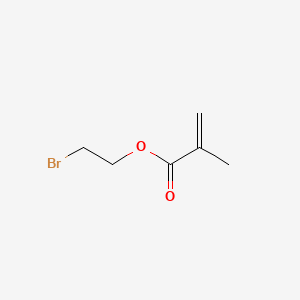

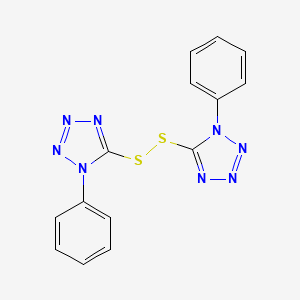

![molecular formula C14H18N2O2 B1266314 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one CAS No. 5053-14-5](/img/structure/B1266314.png)

8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of "8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one" and similar compounds typically involves several key steps, including the formation of the spirocyclic framework through intramolecular cyclization reactions. Efficient synthetic routes often utilize diazo compounds for the introduction of nitrogen atoms and employ strategies for installing the oxa (oxygen-containing) ring. Catalysis plays a crucial role in these processes, with transition metal catalysts commonly facilitating the formation of the spirocyclic structure in high yields under mild conditions (Candeias, Paterna, & Gois, 2016).

Wissenschaftliche Forschungsanwendungen

Summary of the Application

“8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” has been used in the development of potent RIPK1 kinase inhibitors . RIPK1 (Receptor Interacting Protein Kinase 1) is a key player in necroptosis, a form of programmed lytic cell death. Inhibiting the kinase activity of RIPK1, which blocks the activation of the necroptosis pathway, has shown therapeutic potential in many human diseases .

Methods of Application or Experimental Procedures

A virtual screening workflow was performed to find new chemotypes of RIPK1 inhibitors, leading to the discovery of “8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” as a hit compound . Further structural optimization identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives, including “8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one”, as potent RIPK1 inhibitors .

Results or Outcomes Obtained

Among the series of 2,8-diazaspiro[4.5]decan-1-one derivatives, compound 41 exhibited prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM . Compound 41 also showed a significant anti-necroptotic effect in a necroptosis model in U937 cells . Therefore, compound 41 could be employed as a lead compound of RIPK1 inhibitors for further structural optimization .

Application in Antihypertensive Agents

Summary of the Application

“8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” has been used in the development of antihypertensive agents . Antihypertensive agents are medications that help lower blood pressure.

Methods of Application or Experimental Procedures

A series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones were prepared for screening as antihypertensive agents . The compounds were tested in spontaneous hypertensive rats .

Potential Application in Cancer Treatment

Summary of the Application

“8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” might have potential applications in the treatment of estrogen-dependent cancers .

Methods of Application or Experimental Procedures

The compound could potentially be used to block the local production of estrogenic steroids .

Results or Outcomes Obtained

While the specific results were not provided in the source, the potential application of “8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” in cancer treatment is an exciting prospect .

Potential Application in Anti-Ulcer Activity

Summary of the Application

“8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” might have potential applications in the treatment of ulcers .

Results or Outcomes Obtained

While the specific results were not provided in the source, the potential application of “8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” in ulcer treatment is an exciting prospect .

Potential Application in Chemical Synthesis

Summary of the Application

“8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” might have potential applications in chemical synthesis .

Results or Outcomes Obtained

While the specific results were not provided in the source, the potential application of “8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” in chemical synthesis is an exciting prospect .

Safety And Hazards

Eigenschaften

IUPAC Name |

8-benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c17-13-15-11-14(18-13)6-8-16(9-7-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUIWIPRVGAAEOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC(=O)O2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198539 | |

| Record name | 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |

CAS RN |

5053-14-5 | |

| Record name | 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-benzyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005053145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.